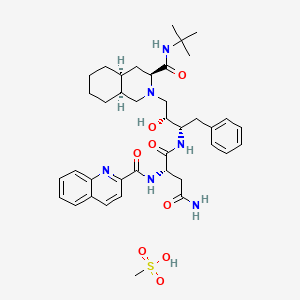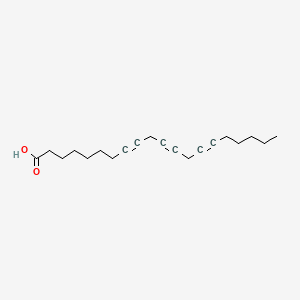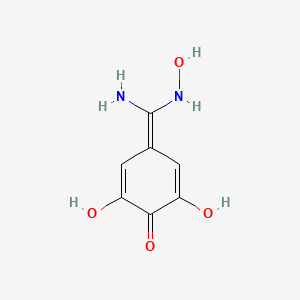
Saquinavir mésylate
Vue d'ensemble
Description
Méthylate de saquinavir : est un médicament antirétroviral utilisé en association avec d’autres médicaments pour traiter ou prévenir le VIH/SIDA. Il s’agit d’un inhibiteur de protéase qui agit en bloquant l’enzyme protéase du VIH, essentielle à la maturation et à la réplication du virus . Le méthylate de saquinavir a été le premier inhibiteur de protéase approuvé par la FDA en 1995 et a depuis joué un rôle crucial dans la prise en charge de l’infection par le VIH .
Applications De Recherche Scientifique
Chemistry: In chemistry, saquinavir mesylate is used as a model compound for studying the interactions between protease inhibitors and their targets. It is also used in the development of new synthetic methods and drug delivery systems .
Biology: In biology, saquinavir mesylate is used to study the mechanisms of HIV replication and the role of protease inhibitors in preventing viral maturation. It is also used in research on drug resistance and the development of new antiretroviral therapies .
Medicine: In medicine, saquinavir mesylate is primarily used to treat HIV/AIDS in combination with other antiretroviral agents. It has also shown promise in the treatment of other viral infections, such as COVID-19, and in cancer therapy .
Industry: In the pharmaceutical industry, saquinavir mesylate is used in the development of new drug formulations and delivery systems. It is also used in quality control and stability testing of antiretroviral medications .
Mécanisme D'action
Le méthylate de saquinavir exerce son activité antivirale en inhibant l’enzyme protéase du VIH. La protéase du VIH est essentielle au clivage protéolytique des précurseurs polyprotéiques viraux en protéines fonctionnelles individuelles, nécessaires à la réplication et à la maturation du virus . En bloquant cette enzyme, le méthylate de saquinavir empêche le virus de mûrir et de se répliquer, réduisant ainsi la charge virale dans l’organisme .
Analyse Biochimique
Biochemical Properties
Saquinavir mesylate plays a crucial role in biochemical reactions by inhibiting the HIV protease enzyme. This enzyme is responsible for the proteolytic cleavage of viral polyprotein precursors into individual functional proteins necessary for the formation of infectious HIV particles. By binding to the active site of the HIV protease, saquinavir mesylate prevents the cleavage of these polyproteins, resulting in the production of immature and non-infectious viral particles . The compound interacts with various biomolecules, including the HIV protease enzyme, and exhibits high specificity for this target.
Cellular Effects
Saquinavir mesylate exerts significant effects on various types of cells and cellular processes. It inhibits the replication of HIV in both acutely and chronically infected cells. The compound affects cell signaling pathways by preventing the maturation of viral proteins, thereby disrupting the viral life cycle. Additionally, saquinavir mesylate influences gene expression by inhibiting the activity of the HIV protease, leading to the accumulation of unprocessed viral polyproteins . This disruption in viral protein processing ultimately affects cellular metabolism and reduces the production of infectious viral particles.
Molecular Mechanism
The molecular mechanism of action of saquinavir mesylate involves its binding to the active site of the HIV protease enzyme. Saquinavir mesylate is a peptide-like substrate analogue that mimics the natural substrate of the protease. By binding to the active site, it inhibits the enzymatic activity of the protease, preventing the cleavage of viral polyproteins into functional proteins . This inhibition results in the formation of immature and non-infectious viral particles. Saquinavir mesylate also exhibits high affinity for the HIV protease, ensuring effective inhibition of the enzyme.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of saquinavir mesylate have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Saquinavir mesylate is known to be extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4 . The compound undergoes rapid metabolism, resulting in the formation of inactive metabolites. Studies have shown that saquinavir mesylate maintains its antiviral activity over extended periods, with minimal degradation observed in in vitro and in vivo settings . Long-term exposure to saquinavir mesylate has been associated with sustained inhibition of viral replication and reduced viral load in HIV-infected cells.
Dosage Effects in Animal Models
The effects of saquinavir mesylate at different dosages have been extensively studied in animal models. In rats and mice, the oral LD50 of saquinavir mesylate is greater than 5 g/kg, indicating a relatively low acute toxicity . Repeated dose toxicity studies have shown that high doses of saquinavir mesylate can lead to adverse effects, including gastrointestinal disturbances and liver toxicity . In animal models, the compound has demonstrated dose-dependent antiviral activity, with higher doses resulting in greater inhibition of viral replication. Threshold effects have been observed, where a minimum effective dose is required to achieve significant antiviral activity.
Metabolic Pathways
Saquinavir mesylate is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4 . The compound undergoes oxidation to form mono- and dihydroxylated metabolites, which are inactive. The metabolic pathways of saquinavir mesylate involve the involvement of various enzymes and cofactors, including CYP3A4 and other members of the cytochrome P450 family . The extensive metabolism of saquinavir mesylate contributes to its low oral bioavailability, necessitating the use of ritonavir as a pharmacokinetic enhancer to increase its bioavailability and therapeutic efficacy.
Transport and Distribution
Saquinavir mesylate is transported and distributed within cells and tissues through various mechanisms. The compound is a substrate for the multidrug resistance-associated proteins MRP1 and MRP2, which are involved in its efflux from cells . Saquinavir mesylate exhibits high plasma protein binding, with approximately 98% of the compound bound to plasma proteins . The steady-state volume of distribution of saquinavir mesylate is approximately 700 liters, indicating extensive distribution into tissues . The compound’s transport and distribution are influenced by its interactions with transporters and binding proteins, affecting its localization and accumulation within cells.
Subcellular Localization
The subcellular localization of saquinavir mesylate is primarily determined by its interactions with cellular compartments and organelles. The compound is known to accumulate in the cytoplasm and is distributed to various subcellular compartments, including the endoplasmic reticulum and lysosomes . Saquinavir mesylate’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. The compound’s activity and function are affected by its localization, with its inhibitory effects on the HIV protease primarily occurring in the cytoplasmic compartment where viral polyprotein processing takes place.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le méthylate de saquinavir peut être synthétisé selon diverses méthodes. Une approche courante implique la technique de complexation d’inclusion avec l’hydroxypropyl-β-cyclodextrine, qui améliore la solubilité et la vitesse de dissolution du composé . Une autre méthode implique la préparation de nanocristaux par précipitation antisolvant et homogénéisation à haute pression, ce qui améliore l’absorption orale du méthylate de saquinavir .
Méthodes de production industrielle : La production industrielle du méthylate de saquinavir implique souvent l’utilisation de dispersions solides avec des supports tels que le Gelucire 44/14 ou le poly(éthylène glycol) (PEG) 4000. Ces supports contribuent à améliorer la vitesse de dissolution et la stabilité du médicament .
Analyse Des Réactions Chimiques
Types de réactions : Le méthylate de saquinavir subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution. Ces réactions sont essentielles pour modifier les propriétés du composé et améliorer son efficacité.
Réactifs et conditions courantes : Les réactifs courants utilisés dans les réactions impliquant le méthylate de saquinavir comprennent des oxydants, des réducteurs et divers solvants. Les conditions de ces réactions impliquent généralement des températures et des niveaux de pH contrôlés pour garantir des résultats optimaux.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent des versions modifiées du méthylate de saquinavir avec une solubilité, une stabilité et une biodisponibilité améliorées. Ces modifications sont cruciales pour améliorer les effets thérapeutiques du composé.
Applications de la recherche scientifique
Chimie : En chimie, le méthylate de saquinavir est utilisé comme composé modèle pour étudier les interactions entre les inhibiteurs de protéase et leurs cibles. Il est également utilisé dans le développement de nouvelles méthodes de synthèse et de systèmes d’administration de médicaments .
Biologie : En biologie, le méthylate de saquinavir est utilisé pour étudier les mécanismes de réplication du VIH et le rôle des inhibiteurs de protéase dans la prévention de la maturation virale. Il est également utilisé dans la recherche sur la résistance aux médicaments et le développement de nouvelles thérapies antirétrovirales .
Médecine : En médecine, le méthylate de saquinavir est principalement utilisé pour traiter le VIH/SIDA en association avec d’autres agents antirétroviraux. Il s’est également avéré prometteur dans le traitement d’autres infections virales, telles que la COVID-19, et en thérapie anticancéreuse .
Industrie : Dans l’industrie pharmaceutique, le méthylate de saquinavir est utilisé dans le développement de nouvelles formulations de médicaments et de systèmes d’administration. Il est également utilisé dans le contrôle qualité et les tests de stabilité des médicaments antirétroviraux .
Comparaison Avec Des Composés Similaires
Composés similaires :
Lopinavir : Souvent utilisé en association avec le ritonavir pour traiter le VIH/SIDA.
Indinavir : Un inhibiteur de protéase similaire au saquinavir, utilisé en association avec d’autres agents antirétroviraux.
Unicité : Le méthylate de saquinavir a été le premier inhibiteur de protéase approuvé pour le traitement du VIH/SIDA, marquant une avancée significative dans la prise en charge de la maladie. Sa capacité à inhiber l’enzyme protéase du VIH et à empêcher la maturation virale en fait un élément crucial du traitement antirétroviral . De plus, son utilisation en association avec d’autres inhibiteurs de protéase, tels que le ritonavir, améliore sa biodisponibilité et ses effets thérapeutiques .
Propriétés
IUPAC Name |
(2S)-N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H50N6O5.CH4O3S/c1-38(2,3)43-37(49)32-20-26-14-7-8-15-27(26)22-44(32)23-33(45)30(19-24-11-5-4-6-12-24)41-36(48)31(21-34(39)46)42-35(47)29-18-17-25-13-9-10-16-28(25)40-29;1-5(2,3)4/h4-6,9-13,16-18,26-27,30-33,45H,7-8,14-15,19-23H2,1-3H3,(H2,39,46)(H,41,48)(H,42,47)(H,43,49);1H3,(H,2,3,4)/t26-,27+,30-,31-,32-,33+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHXGOXEBNJUSN-YOXDLBRISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H54N6O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
127779-20-8 (Parent) | |
| Record name | Saquinavir mesylate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149845067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9023835 | |
| Record name | Saquinavir mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
766.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149845-06-7 | |
| Record name | Saquinavir mesylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149845-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Saquinavir mesylate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149845067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Saquinavir mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SAQUINAVIR MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UHB9Z3841A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid](/img/structure/B1662387.png)








![2-[[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)thio]methyl]benzonitrile](/img/structure/B1662400.png)




